“Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a trifluoromethyl group attached to a benzyl group, which is known to improve the properties of biologically active compounds .
While specific synthesis methods for this compound are not available, trifluoromethyl groups are commonly introduced to improve the properties of biologically active compounds . Nucleophilic trifluoromethoxylation of alkyl halides has been used as a method for introducing trifluoromethyl groups .
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 315.33 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethyl-benzyl group and an ethyl carboxylate moiety. It is classified as a piperidine derivative, which are compounds known for their diverse biological activities.
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate can be synthesized through various chemical methods, often involving the reaction of piperidine derivatives with trifluoromethyl-benzoyl halides. The compound falls under the category of synthetic organic compounds, particularly those used in medicinal chemistry and drug discovery due to their potential pharmacological properties.
The synthesis of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate typically involves the following steps:
The synthesis may involve techniques such as microwave-assisted synthesis for improved yields and reduced reaction times. Reaction conditions like temperature, solvent choice, and catalyst presence are crucial for optimizing the synthesis process.
The molecular structure of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate features:
The compound's structure can be represented as follows:
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate can undergo several chemical reactions typical for esters and piperidines:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, hydrolysis may require acidic or basic conditions depending on the desired product.
The mechanism of action for Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is not extensively documented but may involve interactions with specific biological targets such as enzymes or receptors due to its structural features.
Preliminary studies suggest that compounds in this class may exhibit various pharmacological effects, including analgesic or anti-inflammatory activities, although specific data on this compound's mechanism remains limited.
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate has potential applications in:
This compound exemplifies the importance of synthetic organic chemistry in developing novel therapeutic agents with specific biological activities.
Systematic Nomenclature and Molecular ArchitectureEthyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate represents a strategically engineered hybrid molecule integrating three pharmacologically relevant units:
Its systematic IUPAC name precisely defines the substitution pattern: ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxylate. The molecular formula (C₁₆H₂₀F₃NO₂; MW 315.33 g/mol) [1] [4] [6] reflects a compact yet highly functionalized structure. Key identifiers include CAS Registry 414886-03-6 and SMILES notation CCOC(=O)C1CCN(CC2=CC=C(C=C2)C(F)(F)F)CC1
, which enable precise database searches [4] [6].
Electronic and Steric FeaturesThe trifluoromethyl (–CF₃) group attached para to the benzyl linkage induces:
The piperidine ring adopts a chair conformation with equatorial positioning of the bulky 4-carbethoxy group to minimize 1,3-diaxial interactions. This spatial arrangement positions the ester carbonyl for potential interactions with biological targets [3] [9].
Table 1: Key Molecular Identifiers of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Property | Value | Reference |
---|---|---|
CAS Registry Number | 414886-03-6 | [6] |
IUPAC Name | ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxylate | [4] |
Molecular Formula | C₁₆H₂₀F₃NO₂ | [1] |
Molecular Weight | 315.33 g/mol | [1] |
Canonical SMILES | CCOC(=O)C1CCN(CC2=CC=C(C=C2)C(F)(F)F)CC1 | [4] |
InChI Key | AZNPIQSTLPNVIB-UHFFFAOYSA-N | [4] |
Early Fluorination Chemistry (1960s-1990s)Initial syntheses of α-trifluoromethyl piperidines faced substantial technical hurdles. Early approaches like Raash's 1962 method employed hazardous sulfur tetrafluoride (SF₄) on pipecolic acid derivatives, yielding target compounds in <10% efficiency [9]. These methodologies were hampered by:
The discovery that trifluoromethyl groups dramatically improved pharmacokinetic properties (e.g., increased membrane permeability, enhanced metabolic stability) drove persistent methodological innovation. Seminal work emerged on catalytic hydrogenation of commercially available 2-(trifluoromethyl)pyridines using Pd, Pt, or Rh catalysts, providing more direct access to 2-CF₃ piperidine cores [9].
Modern Trifluoromethylation Revolution (2000-Present)Breakthroughs in trifluoromethylation coincided with the development of bench-stable CF₃ reagents:
For piperidine derivatives specifically, innovative routes emerged:
Table 2: Evolution of Synthetic Approaches to α-Trifluoromethyl Piperidines
Synthetic Strategy | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Pyridine hydrogenation (1960s) | H₂, Pd/C, ethanol, 60°C, 24h | Commercially available starting material | Over-reduction side products |
SF₄ on pipecolic acid (1962) | SF₄, HF, 120°C | Direct carboxylate conversion | Hazardous reagents, low yield |
Nucleophilic addition to pyridinium cations (2010s) | Trifluoromethylating agents (e.g., TMSCF₃), oxidants | Late-stage functionalization | Requires pre-oxidized substrate |
Ring expansion of prolinols | CF₃ building blocks, ring-opening/closure | Stereochemical control | Multi-step synthesis |
The compound Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate exemplifies modern accessibility, synthesized via reductive amination between ethyl piperidine-4-carboxylate and 4-(trifluoromethyl)benzaldehyde followed by in situ esterification [4] [6]. Commercial availability (e.g., SCBT catalog #sc-327009) reflects mature manufacturing processes [1].
Conformational Privilege in Bioactive MoleculesPiperidine's saturated six-membered ring provides exceptional spatial organization for pharmacophore elements:
Chiral piperidine derivatives significantly enhance drug-like properties through:
Strategic Applications in Lead OptimizationEthyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate contains three independently modifiable domains:
This versatility enables diverse pharmacological applications:
The Trifluoromethyl-Benzyl SynergyThe 4-(trifluoromethyl)benzyl group specifically enhances pharmacodynamics through:
This strategic molecular architecture exemplifies modern fragment-based drug design where the piperidine acts as a three-dimensional spacer between the hydrophobic CF₃-benzyl "anchor" and the versatile carboxylate "effector" domain.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: